4'-Pyrrolidinomethyl-2-thiomethylbenzophenone
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Overview
Description
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its unique structure, which includes a pyrrolidine ring, a thiomethyl group, and a benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone typically involves the reaction of 4-chloromethylbenzophenone with pyrrolidine and sodium thiomethoxide. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group in the benzophenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as UV absorbers and photoinitiators.
Mechanism of Action
The mechanism of action of 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4’-Pyrrolidinomethylbenzophenone: Lacks the thiomethyl group, which may affect its biological activity and chemical reactivity.
2-Thiomethylbenzophenone: Lacks the pyrrolidine ring, which may influence its interaction with biological targets.
Benzophenone: The simplest structure in this class, lacking both the pyrrolidine ring and the thiomethyl group.
Uniqueness
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is unique due to the presence of both the pyrrolidine ring and the thiomethyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWADQZUAXNBDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642740 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-20-0 |
Source
|
Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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